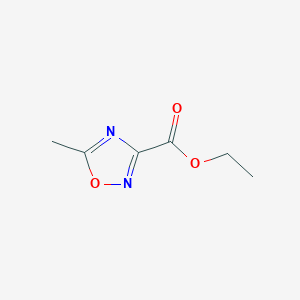
5-Metil-1,2,4-oxadiazol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes involved in these pathogens’ life cycles.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth and pathogenicity of various microorganisms .
Biochemical Pathways
It’s known that 1,2,4-oxadiazoles can interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
Its Log Kp (skin permeation) is -6.48 cm/s, indicating low skin permeability . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.08 , suggesting it may have good bioavailability.
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth and pathogenicity of various microorganisms .
Action Environment
The compound should be stored sealed in a dry environment at room temperature for optimal stability .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The compound’s ability to form hydrogen bonds due to the presence of nitrogen and oxygen atoms in its structure enhances its interaction with biomolecules .
Cellular Effects
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression, leading to changes in the production of proteins that are crucial for cell survival and function . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .
Molecular Mechanism
The molecular mechanism of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . The threshold for these adverse effects varies depending on the animal model and the specific conditions of the study .
Metabolic Pathways
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various xenobiotics . The compound can influence the levels of metabolites by modulating the activity of these enzymes, thereby affecting the overall metabolic flux .
Transport and Distribution
Within cells and tissues, Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is localized to specific subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by this localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of ethyl hydrazinecarboxylate with acetic anhydride, followed by oxidation with manganese dioxide . Another method includes the reaction of ethyl chloroformate with methyl amidoxime under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .
Comparación Con Compuestos Similares
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This isomer has different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Widely studied for its biological activities.
The uniqueness of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)11-8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDWRTBIZFQJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544676 | |
| Record name | Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40699-38-5 | |
| Record name | Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)











